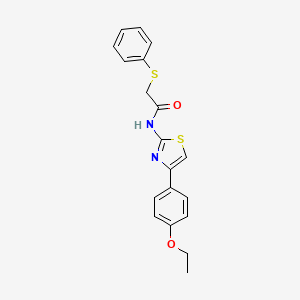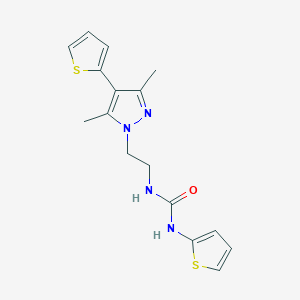![molecular formula C18H16ClFO2 B2720281 (E)-1-(4-chlorophenyl)-3-[4-(3-fluoropropoxy)phenyl]prop-2-en-1-one CAS No. 477870-39-6](/img/structure/B2720281.png)
(E)-1-(4-chlorophenyl)-3-[4-(3-fluoropropoxy)phenyl]prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-1-(4-chlorophenyl)-3-[4-(3-fluoropropoxy)phenyl]prop-2-en-1-one is a useful research compound. Its molecular formula is C18H16ClFO2 and its molecular weight is 318.77. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Molecular Structure and Spectroscopic Analysis
Molecular Structure and Vibrational Spectroscopy : A study by Najiya et al. (2014) detailed the synthesis, molecular structure, and vibrational spectroscopic analysis of a closely related compound. They investigated the hyperpolarizability, NBO analysis, and HOMO-LUMO transitions, highlighting its potential in nonlinear optical (NLO) materials due to the significant electron density transfer observed within its molecular framework. This implies applications in optoelectronics and photonics where materials with high NLO responses are valued (Najiya et al., 2014).
Computational Insights : Another study by Adole et al. (2020) provided computational insights into a similar compound's structure, electronic properties, and chemical reactivity. They employed density functional theory (DFT) to explore its geometrical parameters, electronic behavior, and reactivity indices, which could inform the design of materials with specific electronic and reactive properties (Adole et al., 2020).
Nonlinear Optical Properties and Charge Transfer
Optoelectronic and Charge Transport Properties : Research by Shkir et al. (2019) focused on the linear, second, and third-order nonlinear optical properties of novel noncentrosymmetric chalcone derivatives. Their findings suggest that compounds with similar structures could serve as materials in semiconductor devices due to their efficient intra- and inter-molecular charge transport capabilities (Shkir et al., 2019).
Fluorescence Conversion and Optical Limiting : The fluorescence conversion in organic charge transfer co-crystals of chalcone derivatives was studied by Zhao et al. (2017). They observed significant red-shifts in fluorescence, indicating charge-transfer interactions. This property is pivotal for opto-electronic materials with potential applications in sensors and optical limiting devices (Zhao et al., 2017).
Potential Biological Interactions
- Antipathogenic Activity : Limban et al. (2011) synthesized thiourea derivatives, including compounds with halogenated phenyl rings, demonstrating significant antipathogenic activity. Although not directly related to the query compound, this research highlights the potential biological relevance of structurally similar compounds in developing antimicrobial agents with antibiofilm properties (Limban et al., 2011).
Properties
IUPAC Name |
(E)-1-(4-chlorophenyl)-3-[4-(3-fluoropropoxy)phenyl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClFO2/c19-16-7-5-15(6-8-16)18(21)11-4-14-2-9-17(10-3-14)22-13-1-12-20/h2-11H,1,12-13H2/b11-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZHRYTPEGONBAC-NYYWCZLTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)C2=CC=C(C=C2)Cl)OCCCF |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)C2=CC=C(C=C2)Cl)OCCCF |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(sec-butylthio)-5-(4-hydroxy-3-methoxyphenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2720200.png)
![(4Ar,8aR)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3,4,5,6,7,8,8a-octahydroquinoline-4a-carboxylic acid](/img/structure/B2720201.png)
![N-benzyl-2-[(5E)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide](/img/structure/B2720202.png)
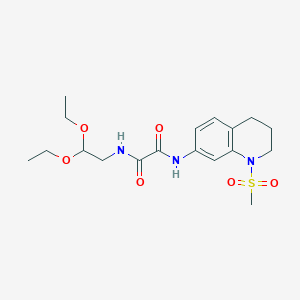
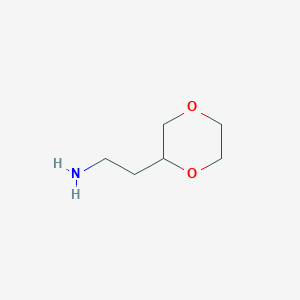
![N-(3,4-difluorophenyl)-2-(4-methylbenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2720207.png)

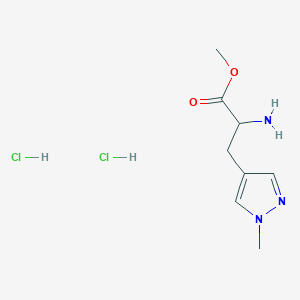
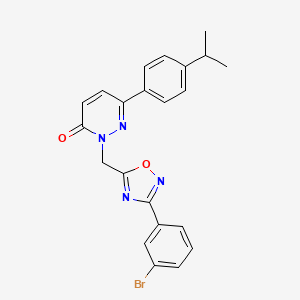
![N-[(4-fluorophenyl)methyl]-3-(quinoxalin-2-yloxy)pyrrolidine-1-carboxamide](/img/structure/B2720214.png)
![2-(3-(Diethylamino)propyl)-1-(3-fluorophenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2720217.png)
